Alovudine

概要

説明

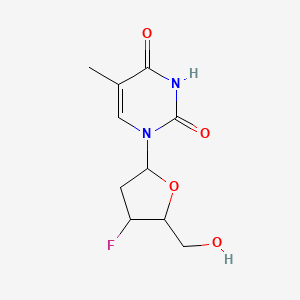

アロブジンは、フルオロチミジンとしても知られており、当初は抗ウイルス剤として開発された合成ヌクレオシドアナログです。これは、3'-ヒドロキシル基がフッ素原子に置き換えられたチミジンの誘導体です。アロブジンは、特にヒト免疫不全ウイルス(HIV)とB型肝炎ウイルス(HBV)のウイルス感染症の治療における可能性について、主に研究されてきました。 その開発は、毒性に関する懸念から中止されました .

準備方法

合成経路と反応条件

アロブジンの合成には、チミジンのフッ素化が含まれます。一般的な方法の1つは、フッ素化剤としてジエチルアミノスルホリルトリフルオリド(DAST)を使用することです。反応は通常、穏やかな条件下で行われ、チミジンをジクロロメタンなどの無水溶媒中でDASTで処理します。 この反応は、アロブジンを高選択性および高純度で生成します .

工業的生産方法

アロブジンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー反応器や、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用は、工業環境で目的の製品品質を達成するために一般的です .

化学反応の分析

反応の種類

アロブジンは、次のようなさまざまな化学反応を起こします。

酸化: アロブジンは、対応するオキソ誘導体を形成するために酸化することができます。

還元: 還元反応は、アロブジンをデオキシアナログに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

酸化: アロブジンのオキソ誘導体。

還元: アロブジンのデオキシアナログ。

置換: 使用される求核剤に応じて、さまざまな置換誘導体 .

科学研究の応用

アロブジンは、その抗ウイルス特性について広く研究されてきました。それは逆転写酵素阻害剤として作用し、ウイルスDNAの複製を阻止します。これは、HIVやHBVなどのウイルス感染症の治療のための潜在的な候補です。さらに、アロブジンは、ミトコンドリアDNAポリメラーゼγを阻害する可能性を示しており、特に急性骨髄性白血病(AML)におけるがん研究に関連しています。 研究では、アロブジンがAML細胞の酸化リン酸化を阻害し、単球系への分化を促進することが示されています .

科学的研究の応用

Antiviral Applications

HIV Treatment

Alovudine was originally designed to inhibit reverse transcriptase in HIV-infected patients. A notable study demonstrated that a four-week course of this compound at a low dose (2 mg/day) resulted in a modest but significant reduction in viral load among patients who were experiencing treatment failure with other antiretroviral therapies. The study involved 72 patients and reported a mean viral load change of -0.42 log(10) copies/mL in the highest dose group compared to placebo, indicating its potential utility as part of combination therapy in HIV management .

Oncology Applications

Acute Myeloid Leukemia (AML)

Recent research has shifted focus to this compound's effects on cancer cells, particularly in AML. This compound acts as an inhibitor of mitochondrial DNA polymerase gamma (POLG), leading to the depletion of mitochondrial DNA within leukemic cells. This mechanism has been shown to reduce cell proliferation and viability while promoting monocytic differentiation in AML cells.

In Vivo Studies

In animal models, systemic administration of this compound led to a reduction in leukemic growth by approximately 70% without observable toxicity. Mice treated with this compound showed no significant changes in body weight or organ histology, indicating a favorable safety profile .

Research Findings and Case Studies

作用機序

アロブジンは、DNAポリメラーゼを阻害することによってその効果を発揮します。それは逆転写酵素によってウイルスDNAに組み込まれ、鎖の終結とウイルスの複製阻害につながります。ミトコンドリアDNAポリメラーゼγの場合、アロブジンは優先的にミトコンドリアDNAに組み込まれ、ミトコンドリアDNAの枯渇とミトコンドリア機能の障害をもたらします。 このメカニズムは、ミトコンドリア機能が細胞の増殖と生存に重要な役割を果たすがん研究の文脈で特に関連しています .

類似の化合物との比較

アロブジンは、ジドブジン(AZT)やラミブジンなどの他のヌクレオシドアナログと構造的に類似しています。その3'位での独自のフッ素置換は、他のアナログとは異なります。この置換により、その安定性と酵素的分解に対する耐性が向上します。 ジドブジンやラミブジンと比較して、アロブジンはウイルスの複製を阻害する上でより高い効力を示していますが、より高い毒性も示し、臨床開発の中止につながりました .

類似の化合物のリスト

- ジドブジン(AZT)

- ラミブジン

- スタブジン

- アバカビル

- テノフォビル

類似化合物との比較

Alovudine is structurally similar to other nucleoside analogs such as zidovudine (AZT) and lamivudine. its unique fluorine substitution at the 3’-position distinguishes it from other analogs. This substitution enhances its stability and resistance to enzymatic degradation. Compared to zidovudine and lamivudine, this compound has shown higher potency in inhibiting viral replication but also exhibits higher toxicity, which led to its discontinuation in clinical development .

List of Similar Compounds

- Zidovudine (AZT)

- Lamivudine

- Stavudine

- Abacavir

- Tenofovir

生物活性

Alovudine, also known as 3'-Fluoro-3'-deoxythymidine, is a thymidine analog that has garnered interest for its biological activity, particularly in the context of viral infections and cancer treatment. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By mimicking natural nucleotides, it interferes with viral RNA transcription into DNA, thereby inhibiting viral replication. Additionally, this compound has been identified as a selective inhibitor of mitochondrial DNA polymerase γ, which plays a vital role in mitochondrial DNA replication and maintenance. This inhibition can lead to reduced mitochondrial DNA levels in certain cell types, impacting cellular metabolism and proliferation .

1. HIV Treatment

This compound has been investigated for its efficacy against HIV, particularly strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). Clinical studies have demonstrated that this compound can effectively inhibit the replication of these resistant strains in vitro. Its unique mechanism allows it to maintain antiviral activity even in the presence of mutations that confer resistance to other NRTIs .

2. Cancer Therapy

Recent studies have highlighted this compound's potential in treating acute myeloid leukemia (AML). In preclinical models, this compound treatment resulted in:

- Depletion of mitochondrial DNA in AML cells.

- Reduced oxygen consumption and cell proliferation.

- Promotion of monocytic differentiation in AML cells.

These effects suggest that this compound may offer a novel approach to AML therapy by targeting mitochondrial functions and promoting differentiation independent of oxidative phosphorylation pathways .

Case Studies and Clinical Trials

Several studies have contributed to our understanding of this compound's biological activity:

Pharmacological Profile

- Chemical Formula : CHFNO

- Molecular Weight : 244.22 g/mol

- Drug Class : Investigational small molecule

- Indications : Primarily investigated for HIV infection and potential applications in oncology.

特性

IUPAC Name |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAQJAQSWSNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860345 | |

| Record name | 1-(2,3-Dideoxy-3-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-93-6 | |

| Record name | 3'-Fluorothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。